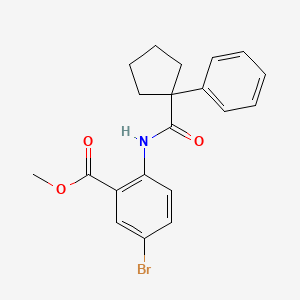

Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate

Description

Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate is a substituted benzoate ester featuring a bromine atom at the 5-position of the benzene ring and a bulky phenylcyclopentylcarboxamide group at the 2-position. This structure combines a halogenated aromatic system with a sterically demanding acylated amino substituent, which likely influences its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions. Characterization typically employs infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS) to confirm structural integrity .

Properties

IUPAC Name |

methyl 5-bromo-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO3/c1-25-18(23)16-13-15(21)9-10-17(16)22-19(24)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFNSPVHIWOOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the phenylcyclopentyl group and the formation of the benzoate ester. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Comparisons:

Methyl 5-Bromo-2-[(2-Chloroquinolin-3-yl)methoxy]benzoate (, Compound I): Substituents: Bromine at position 5, 2-chloroquinolin-3-ylmethoxy group at position 2. Crystallinity: Crystallizes in space group P21/n with Z′ = 1, forming chains via π-π interactions .

Methyl 5-Bromo-2-{[3-(Methoxycarbonyl)cyclohexyl]amino}benzoate (, Compound 33): Substituents: Bromine at position 5, methoxycarbonylcyclohexylamino group at position 2. Steric/Electronic Effects: The cyclohexyl group provides conformational flexibility, contrasting with the rigid phenylcyclopentyl group. This flexibility may reduce intermolecular interactions, resulting in a viscous liquid state .

Methyl 5-Iodo-2-{[3-(Methoxycarbonyl)cyclohexyl]amino}benzoate (, Compound 34): Substituents: Iodine at position 5, same cyclohexyl group as Compound 33.

Table 1: Structural Comparison

*Inferred from steric hindrance of phenylcyclopentyl group.

Crystallinity and Intermolecular Interactions

- Target Compound vs. Quinoline Derivatives (): The phenylcyclopentyl group’s non-planar structure likely disrupts coplanar stacking observed in quinoline-based analogs (e.g., Compound I), which form chains via π-π interactions .

- Cyclohexyl Derivatives (): Compounds 33 and 34 exist as viscous liquids, suggesting weaker intermolecular forces compared to crystalline quinoline derivatives.

Table 2: Spectroscopic and Physical Properties

*Inferred from analogous compounds.

Biological Activity

Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrN\O

- Molecular Weight : 351.23 g/mol

- CAS Number : Not widely reported in literature

The compound features a bromine atom on the benzene ring, a carbonyl group linked to a phenylcyclopentyl moiety, and a methoxy group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. The carbonyl group can participate in hydrogen bonding and π-stacking interactions, potentially enhancing binding affinity to target proteins.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered biochemical responses.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological processes.

Biological Activity and Therapeutic Applications

Research has indicated that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Some derivatives of benzoates have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Compounds containing carbonyl groups have been studied for their anti-inflammatory properties.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry examined the effects of similar benzoate derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents.

- Anti-inflammatory Research : In a study published in Phytotherapy Research, a compound structurally related to this compound was shown to significantly reduce inflammation markers in a murine model of arthritis.

- Antimicrobial Evaluation : Research conducted by Biosensors and Bioelectronics highlighted the antimicrobial properties of similar compounds against strains like Staphylococcus aureus, indicating their potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, methyl 5-bromo-2-aminobenzoate derivatives (e.g., methyl 5-bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate) are synthesized by reacting methyl bromobenzoate with cyclohexyl ketones in tetrahydrofuran (THF) under inert conditions. Key steps include controlling stoichiometry of reactants (e.g., 1:1.2 molar ratio of bromobenzoate to cyclohexyl derivatives) and using catalysts like trimethylsilyl chloride for improved yields (~60-70%) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate stereoisomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using chemical shift ranges: aromatic protons (δ 6.8-8.2 ppm), cyclopentyl protons (δ 1.5-2.5 ppm), and ester carbonyls (δ 165-170 ppm). Splitting patterns confirm substitution positions .

- HR-MS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a molecular ion at m/z 403.05 corresponds to C20H19BrN2O3 .

- IR : Identify carbonyl stretches (~1680 cm⁻¹ for amide, ~1720 cm⁻¹ for ester) and N-H stretches (~3300 cm⁻¹) .

Q. How can impurities be minimized during synthesis, and what analytical methods validate purity?

- Methodological Answer : Use recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials. Validate purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity thresholds. Monitor for common impurities like de-brominated byproducts or uncyclized intermediates .

Advanced Research Questions

Q. How do crystallographic data (e.g., space groups, π-π interactions) inform the compound’s supramolecular behavior?

- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs. For structurally similar ethers (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate), molecules crystallize in space groups like P21/n or Pbca with Z = 1–4. π-π stacking distances (3.4–3.8 Å) between aromatic rings and weak C–H⋯O/N hydrogen bonds (2.5–2.8 Å) stabilize layered or chain-like assemblies. These interactions influence solubility and melting points .

Q. How do stereochemical variations (e.g., diastereomers) impact biological activity, and how are they resolved?

- Methodological Answer : Diastereomers (e.g., (1S*,3R*) vs. (1S*,3S*)) arise from cyclohexyl substituents. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates isomers. Bioactivity assays (e.g., enzyme inhibition) show stereospecific effects: one isomer may exhibit 10-fold higher potency due to better receptor fit .

Q. What strategies address contradictions in experimental data (e.g., conflicting hydrogen bonding patterns in crystallography)?

- Methodological Answer : Re-examine crystallization solvents (polar vs. nonpolar) and temperature. For example, compounds crystallized from DMSO may show intramolecular O–H⋯O bonds, while THF-derived crystals exhibit intermolecular π-π stacking. Use DFT calculations (B3LYP/6-31G*) to model energetically favorable configurations .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

- Methodological Answer : Replace the bromo substituent with electron-withdrawing groups (e.g., -NO2) to modulate electronic effects. For cyclopentyl moieties, introduce fluorine to enhance metabolic stability. SAR studies on analogs (e.g., methyl 5-iodo-2-aminobenzoates) show halogen size correlates with steric hindrance and binding affinity .

Key Considerations for Researchers

- Stereochemical Complexity : Use chiral auxiliaries or asymmetric catalysis to control cyclopentyl substituent configuration .

- Bioactivity Pathways : Screen for kinase inhibition or antimicrobial activity, leveraging halogenated aromatic cores’ electrophilic properties .

- Computational Modeling : Combine crystallography with molecular docking (AutoDock Vina) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.